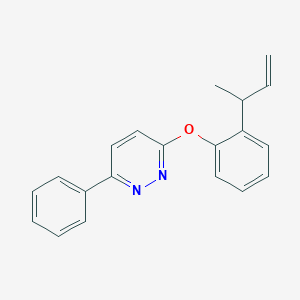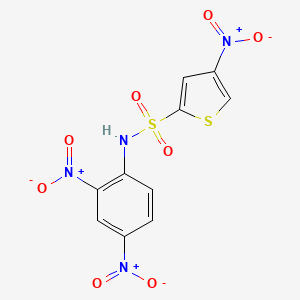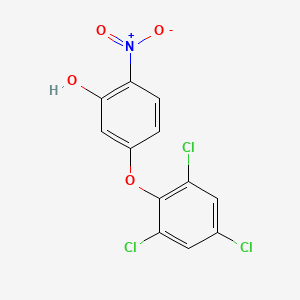
2,2-Diethyl-4,6,6-trimethylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-4,6,6-trimethylheptanoic acid is a branched-chain fatty acid with a unique structure that includes multiple alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-4,6,6-trimethylheptanoic acid typically involves the alkylation of a suitable heptanoic acid derivative. The process may include the use of Grignard reagents or organolithium compounds to introduce the ethyl and methyl groups at the desired positions on the heptanoic acid backbone .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate the large-scale synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diethyl-4,6,6-trimethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Diethyl-4,6,6-trimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,2-Diethyl-4,6,6-trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or by interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
- 2,6-Dimethylheptanoic acid
- 3-Hydroxy-2,4,6-trimethylheptanoic acid
Comparison: 2,2-Diethyl-4,6,6-trimethylheptanoic acid is unique due to its specific branching pattern and the presence of both ethyl and methyl groups. This structural uniqueness imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications .
Propiedades
Número CAS |
60631-04-1 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,2-diethyl-4,6,6-trimethylheptanoic acid |
InChI |
InChI=1S/C14H28O2/c1-7-14(8-2,12(15)16)10-11(3)9-13(4,5)6/h11H,7-10H2,1-6H3,(H,15,16) |
Clave InChI |
MMZVEQJUYPGGOR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC(C)CC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
